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molecular formula C7H11ClN2O B1305726 (2-methoxyphenyl)hydrazine Hydrochloride CAS No. 6971-45-5

(2-methoxyphenyl)hydrazine Hydrochloride

Cat. No. B1305726
M. Wt: 174.63 g/mol
InChI Key: HECSHXUNOVTAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889727B2

Procedure details

200 mg of 2-methoxyphenyl hydrazine hydrochloride was dissolved in 5 ml of ethanol, and 189 μl of malonaldehyde bisdimethylacetal was added and heated at reflux for 2 hours. To the reaction mixture was added 50 ml of water, neutralized with a saturated aqueous solution of sodium carbonate, and extracted with 60 ml of ethyl acetate. After the organic layer was dried over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure to yield 179.4 mg of the title compound.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
malonaldehyde bisdimethylacetal
Quantity
189 μL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][NH2:11].O.[C:13](=O)([O-])[O-].[Na+].[Na+].[CH2:19](O)[CH3:20]>>[CH3:2][O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N:10]1[CH:20]=[CH:19][CH:13]=[N:11]1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
Cl.COC1=C(C=CC=C1)NN
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
malonaldehyde bisdimethylacetal
Quantity
189 μL
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 60 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 179.4 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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